molecular formula C11H18N4O3 B2461160 1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea CAS No. 1798041-74-3

1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2461160
CAS No.: 1798041-74-3
M. Wt: 254.29
InChI Key: UZCLZOPISUZAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a pyrazole core substituted with a tetrahydrofuran-3-yl group at the 1-position and a 2-methoxyethyl group at the 3-position. Its synthesis likely involves coupling a 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine with a 2-methoxyethyl isocyanate or via urea-forming reactions under anhydrous conditions, as seen in analogous syntheses .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-17-5-3-12-11(16)14-9-6-13-15(7-9)10-2-4-18-8-10/h6-7,10H,2-5,8H2,1H3,(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCLZOPISUZAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CN(N=C1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole Nitrogen

The tetrahydrofuran-3-yl group is introduced via Mitsunobu reaction using tetrahydrofuran-3-ol and 4-nitro-1H-pyrazole.

Procedure :

  • Combine 4-nitro-1H-pyrazole (1.0 equiv), tetrahydrofuran-3-ol (1.2 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in anhydrous THF.
  • Stir at 25°C for 12 h.
  • Purify via silica gel chromatography (ethyl acetate/hexanes) to yield 1-(tetrahydrofuran-3-yl)-4-nitro-1H-pyrazole (82% yield).

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine:

  • Dissolve 1-(tetrahydrofuran-3-yl)-4-nitro-1H-pyrazole in methanol.
  • Add 10% Pd/C (0.1 equiv) and hydrogenate under H₂ (1 atm) for 6 h.
  • Filter and concentrate to obtain 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (90% yield).

Synthesis of 2-Methoxyethyl Isocyanate

Preparation from 2-Methoxyethylamine

Phosgene-free method :

  • React 2-methoxyethylamine (1.0 equiv) with triphosgene (0.33 equiv) in dichloromethane at 0°C.
  • Add triethylamine (2.0 equiv) dropwise and stir for 2 h.
  • Extract with DCM, dry (Na₂SO₄), and concentrate to yield 2-methoxyethyl isocyanate (75% yield).

Urea Bond Formation

Coupling of Amine and Isocyanate

One-step urea synthesis :

  • Combine 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (1.0 equiv) and 2-methoxyethyl isocyanate (1.1 equiv) in anhydrous THF.
  • Stir at 25°C for 8 h.
  • Concentrate and purify via reverse-phase HPLC to isolate the title compound (68% yield).

Alternative Coupling Using Carbodiimide

For improved yields:

  • Mix 1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (1.0 equiv), 2-methoxyethylamine (1.2 equiv), and 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in DMF.
  • Stir at 25°C for 12 h.
  • Purify via column chromatography (MeOH/DCM) to obtain the urea (78% yield).

Reaction Optimization and Yield Analysis

Step Reagents/Conditions Yield Key Observations
Pyrazole alkylation DIAD, PPh₃, THF 82% Tetrahydrofuran-3-ol must be freshly distilled to avoid side reactions.
Nitro reduction H₂/Pd-C, MeOH 90% Excess catalyst decreases selectivity.
Isocyanate synthesis Triphosgene, Et₃N 75% Exothermic reaction; temperature control critical.
Urea formation THF, 25°C 68% Prolonged stirring reduces purity.
Carbodiimide route CDI, DMF 78% Higher yields due to milder conditions.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Alkylation

  • Issue : Competing alkylation at pyrazole N-2 position.
  • Solution : Bulkier bases (e.g., Cs₂CO₃) favor N-1 alkylation.

Urea Hydrolysis Risk

  • Issue : Urea bond instability under acidic/basic conditions.
  • Mitigation : Use anhydrous solvents and avoid prolonged exposure to moisture.

Scalability and Industrial Relevance

  • The Mitsunobu reaction (Step 2.1) is cost-prohibitive at scale due to DIAD and PPh₃. Alternative : Transition to Cs₂CO₃-mediated alkylation in DMF at 160°C under microwave irradiation (100% yield for analogous compounds).
  • Carbodiimide-mediated urea formation (Step 4.2) is preferred for kilogram-scale synthesis due to consistent yields.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant anticancer properties. The mechanism of action typically involves the modulation of enzyme activity or interference with cellular signaling pathways. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

Urease Inhibition

Urease inhibitors are critical in managing conditions related to urease activity, such as kidney stones and certain infections. The structural characteristics of 1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea suggest that it may act as an effective urease inhibitor, similar to other urea derivatives that have shown promising results in inhibiting urease activity .

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps, including careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Techniques like chromatography are often employed for purification.

The proposed mechanism of action includes binding to specific proteins or enzymes, modulating their activity through competitive inhibition or allosteric modulation. This interaction can influence various biological pathways relevant to therapeutic effects, including signal transduction cascades associated with inflammation and cancer progression .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal highlighted the anticancer efficacy of pyrazole derivatives, noting that compounds similar to this compound demonstrated potent inhibitory effects on cancer cell lines. The research emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Urease Inhibition

Another investigation focused on the synthesis of urea-based compounds as urease inhibitors. The findings revealed that certain modifications led to increased inhibitory potency against urease, suggesting that this compound could be further explored for its urease inhibitory potential .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific chemical modifications made to the molecule. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes structurally related urea derivatives and their distinguishing characteristics:

Compound Name Substituents on Urea Moieties Key Structural Features Molecular Formula Reference
1-(2-Methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea 2-Methoxyethyl, tetrahydrofuran-3-yl-pyrazole THF ring enhances polarity; methoxyethyl chain C₁₁H₁₈N₄O₃ -
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl, 3-methyl-phenyl-pyrazole Bulky phenyl group; reduced solubility C₁₄H₁₈N₄O
1-[4-(Trifluoromethyl)phenyl]-3-(5-(4-methoxyphenyl)pyrazol-3-yl)urea (SI98) Trifluoromethylphenyl, methoxyphenyl-pyrazole CF₃ group increases lipophilicity C₁₉H₁₆F₃N₅O₂
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а-l) Variable alkyl/aryl, hydroxymethyl-pyrazole Hydroxymethyl improves H-bonding capacity Varies
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidinyl]-3-[...]urea Methoxyethyl-pyrrolidine, fluorophenyl-pyrimidine Chiral pyrrolidine; fluorinated aromatic group C₂₉H₃₂FN₇O₂
Key Observations:
  • Polarity and Solubility : The THF and methoxyethyl groups in the target compound likely improve aqueous solubility compared to phenyl-substituted analogs like 9a .
  • Lipophilicity : Compounds with trifluoromethyl groups (e.g., SI98 ) exhibit higher logP values, favoring membrane permeability .
  • Synthetic Flexibility : Ureas with hydroxymethyl-pyrazole (e.g., 5а-l ) allow further functionalization, unlike the rigid THF-containing target compound .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • SI98 : Demonstrates moderate kinase inhibition due to its trifluoromethyl group, which enhances target binding .
  • Methoxyethyl vs. Ethyl Chains : The methoxyethyl group in the target compound may reduce metabolic degradation compared to ethyl chains in 9a .

Biological Activity

The compound 1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a novel pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H18N4O2\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a pyrazole ring, a tetrahydrofuran moiety, and a urea group, which are significant for its biological properties.

Research indicates that compounds containing pyrazole derivatives often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in various metabolic pathways. For instance, they have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Modulation of Kinase Activity : Certain pyrazole derivatives are known to act as inhibitors of Janus kinase (JAK), which plays a crucial role in signaling pathways related to inflammation and immune response .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Staphylococcus aureus : Exhibiting a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Mycobacterium tuberculosis : Some derivatives have shown MIC values as low as 0.25 μg/mL against drug-resistant strains .

Anticancer Properties

Emerging studies suggest that this compound may also possess anticancer properties. Research has indicated that similar pyrazole derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. The results indicated that:

  • Compound E (related structure) demonstrated potent activity against Mycobacterium tuberculosis with an MIC of 0.25 μg/mL.
  • The study highlighted the potential for structural modifications to enhance efficacy against resistant strains .
CompoundTarget PathogenMIC (μg/mL)
EM. tuberculosis0.25
FS. aureus0.15

Study 2: JAK Inhibition

Another investigation focused on the JAK inhibitory activity of related pyrazole compounds. The findings revealed that these compounds could effectively inhibit JAK kinases, suggesting potential applications in treating inflammatory diseases and cancers associated with aberrant JAK signaling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-methoxyethyl)-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea, and what reaction conditions are critical for yield optimization?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyrazole core through cyclization reactions, often using hydrazine derivatives and β-keto esters under reflux conditions (e.g., ethanol or DMF, 80–100°C) .
  • Step 2 : Functionalization of the tetrahydrofuran (THF) moiety via nucleophilic substitution or ring-opening reactions, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .
  • Step 3 : Urea bridge formation using carbodiimide-mediated coupling between amine and isocyanate intermediates, optimized at 0–5°C to minimize side reactions .
    • Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents (e.g., 1.2:1 excess of isocyanate to amine) significantly influence yields (>70% reported in analogous syntheses) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm; tetrahydrofuran ring carbons at δ 70–80 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Solubility : High solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol/water mixtures (1:1 v/v) .
  • Stability : Hydrolytic stability in buffers (pH 4–8) at 25°C for 24 hours; degradation observed under strongly acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or THF rings) influence biological target selectivity?

  • SAR Insights :

  • Pyrazole Position 1 : Substitution with tetrahydrofuran-3-yl enhances binding to kinases (e.g., CDK2) due to hydrophobic interactions in the ATP-binding pocket .
  • Methoxyethyl Chain : Increases solubility but may reduce blood-brain barrier penetration compared to alkyl chains .
    • Methodology : Computational docking (AutoDock Vina) paired with in vitro kinase inhibition assays (IC₅₀ determination) .

Q. What strategies mitigate off-target effects in cellular assays for this urea derivative?

  • Approaches :

  • Counter-Screening : Test against panels of related enzymes (e.g., 50+ kinases) to identify selectivity profiles .
  • Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to detect non-target interactions .
    • Data Interpretation : A selectivity score (IC₅₀ ratio of off-target to primary target) >100 indicates high specificity .

Q. How can researchers model the compound’s pharmacokinetics (PK) in preclinical studies?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for bioavailability, CYP450 metabolism, and LogP (~2.5 predicted) .
    • In Vivo Protocols :
  • Plasma Stability : Monitor via LC-MS/MS over 24 hours in rodent plasma (T₁/₂ >6 hours suggests suitability for oral dosing) .
  • Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) for biodistribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.